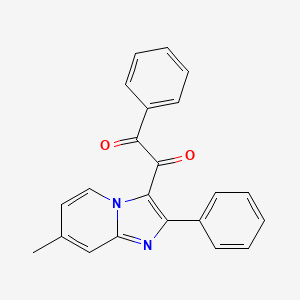

N-(1-(tetrahidrofurano-3-il)-1H-pirazol-4-il)propan-2-sulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propane-2-sulfonamide is a compound of significant interest in the field of medicinal chemistry.

Aplicaciones Científicas De Investigación

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propane-2-sulfonamide has been extensively studied for its applications in various fields:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its role in modulating biological pathways.

Industry: Utilized in the development of pharmaceuticals and as a reagent in chemical synthesis.

Mecanismo De Acción

Target of Action

The primary target of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propane-2-sulfonamide, also known as PF-04958242, is the α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) receptor . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system .

Mode of Action

PF-04958242 acts as a potent potentiator of the AMPA receptor . It enhances the activity of the receptor, improving key interactions with the human GluA2 ligand-binding domain . This interaction results in an increase in the receptor’s response to glutamate, the primary excitatory neurotransmitter in the brain .

Biochemical Pathways

The activation of AMPA receptors by PF-04958242 affects several biochemical pathways. Primarily, it enhances glutamatergic transmission, which is crucial for synaptic plasticity, a cellular mechanism for learning and memory .

Pharmacokinetics

These include O-dealkylation and tetrahydrofuran hydroxylation . A rat mass balance study showed incomplete recovery of administered radioactivity, indicating complex metabolism and clearance .

Result of Action

The potentiation of AMPA receptors by PF-04958242 can lead to enhanced synaptic transmission and improved cognitive function . It has been investigated for the treatment of cognitive impairment associated with schizophrenia .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propane-2-sulfonamide involves a multi-step process. One common method includes the nucleophilic substitution reaction where a tetrahydrofuran derivative is reacted with a pyrazole derivative under controlled conditions . The reaction typically requires a base such as sodium hydride and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound often involves optimization of the synthetic route to enhance yield and purity. This may include the use of high-performance liquid chromatography (HPLC) for purification and the application of automated synthesis techniques to scale up the production .

Análisis De Reacciones Químicas

Types of Reactions

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propane-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted sulfonamide derivatives .

Comparación Con Compuestos Similares

Similar Compounds

N-((3S,4S)-4-(4-(5-cyano-2-thienyl)phenoxy)tetrahydrofuran-3-yl)propane-2-sulfonamide: Another AMPA receptor potentiator with similar applications.

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)methanesulfonamide: A structurally related compound with slight variations in the sulfonamide group.

Uniqueness

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propane-2-sulfonamide is unique due to its specific structural configuration that allows for high potency and selectivity towards the AMPA receptor. This specificity enhances its therapeutic potential while minimizing off-target effects .

Propiedades

IUPAC Name |

N-[1-(oxolan-3-yl)pyrazol-4-yl]propane-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O3S/c1-8(2)17(14,15)12-9-5-11-13(6-9)10-3-4-16-7-10/h5-6,8,10,12H,3-4,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNNARNCOCZVAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1=CN(N=C1)C2CCOC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2383791.png)

![Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2383793.png)

![2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine](/img/structure/B2383797.png)

![Ethyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate](/img/structure/B2383800.png)